tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate
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Overview
Description
Tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate is a useful research compound. Its molecular formula is C28H33N3O5 and its molecular weight is 491.588. The purity is usually 95%.
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Scientific Research Applications
Reductive Cleavage in Organic Synthesis
One significant application of compounds similar to tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate is in the facilitation of reductive cleavage. Studies have shown that tert-butyl acylcarbamates, including those derived from naphthalene, undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process efficiently produces Boc-protected (benzyl)amine, often in nearly quantitative yields, which is pivotal in organic synthesis (Ragnarsson et al., 2001).
Crystal Structure Analysis
Another area of research involving tert-butyl carbamates relates to their structural properties. For instance, tert-butyl carbamate derivatives have been studied for their crystal structures. These studies provide insights into molecular interactions, such as hydrogen and halogen bonds, which are crucial for understanding chemical behavior and designing new materials (Baillargeon et al., 2017).
Asymmetric Synthesis
The tert-butyl carbamate framework is also valuable in asymmetric synthesis. Its derivatives have been synthesized through reactions like the Asymmetric Mannich Reaction, highlighting its role in producing chiral compounds. Such processes are fundamental in the creation of pharmaceuticals and biologically active molecules (Yang et al., 2009).
Synthesis of Protected Amino Acids
Additionally, tert-butyl carbamates are employed in the synthesis of protected amino acids, which are essential in peptide and protein research. These compounds serve as building blocks in the synthesis of complex organic molecules, demonstrating their versatility in organic chemistry (Robinson & Wyatt, 1993).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures.
Future Directions
Properties
IUPAC Name |
benzyl N-[(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5/c1-28(2,3)36-26(33)29-17-9-14-24(31-27(34)35-19-20-10-5-4-6-11-20)25(32)30-23-16-15-21-12-7-8-13-22(21)18-23/h4-8,10-13,15-16,18,24H,9,14,17,19H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGPABRJOFXDMS-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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